molecular formula C20H18N6O2S B2608835 N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894059-14-4

N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2608835
CAS No.: 894059-14-4
M. Wt: 406.46
InChI Key: HDLHRMKMZCUBQQ-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This scaffold is substituted at position 6 with a pyridin-3-yl group and at position 3 with a sulfanyl-linked acetamide moiety.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-28-16-6-2-4-14(10-16)11-22-19(27)13-29-20-24-23-18-8-7-17(25-26(18)20)15-5-3-9-21-12-15/h2-10,12H,11,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLHRMKMZCUBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolo-Pyridazinyl Core: This step involves the cyclization of appropriate precursors to form the triazolo-pyridazinyl core. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF).

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction. This step may require the use of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like NaOH or KOH.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, the compound is studied for its potential use in drug development. It is investigated for its efficacy in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazolo-pyridazinyl moiety is known to interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazolo-Pyridazine Cores

  • 2-[[3-(4-Methoxyphenyl)-1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS: 1204296-37-6):
    This compound shares the [1,2,4]triazolo[4,3-b]pyridazine core but replaces the sulfanyl-acetamide group with an oxy-ethanamine moiety. The 4-methoxyphenyl substituent at position 3 and the pyridazine-linked ethanamine may reduce lipophilicity compared to the target compound’s 3-methoxyphenylmethyl-acetamide chain. The molecular weight (285.30 g/mol) is significantly lower, likely due to the simpler side chain .

Sulfanyl Acetamide Derivatives with Different Heterocyclic Cores

  • N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a): This benzothieno-triazolo-pyrimidine derivative retains the sulfanyl-acetamide linkage but replaces the pyridazine core with a pyrimidine fused to a benzothiophene ring. However, the absence of a pyridinyl group may reduce π-π stacking interactions compared to the target compound .
  • N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS: 573948-03-5):
    Here, the core shifts to a 1,2,4-triazole ring. The pyrazinyl substituent and ethyl group on the triazole may alter solubility and metabolic stability. The 4-ethoxyphenyl group on the acetamide contrasts with the target’s 3-methoxyphenylmethyl, suggesting divergent electronic and steric effects .

Substituent Variations on Acetamide and Pyridinyl Groups

  • N-(2-(((2-Methoxy-6-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)pyridin-3-yl)methyl)amino)ethyl)acetamide (CAS: 1675203-84-5): This compound replaces the triazolo-pyridazine core with a methoxy-pyridine system. The biphenylmethoxy group introduces steric bulk, which may hinder membrane permeability compared to the target compound’s compact pyridin-3-yl substituent .
  • 4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (6d): The isoxazole core and pyridin-3-ylmethyl group highlight the importance of aromatic stacking.

Physicochemical Property Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(Pyridin-3-yl), 3-sulfanyl acetamide ~443.49* N/A -
2-[[3-(4-Methoxyphenyl)-1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine [1,2,4]Triazolo[4,3-b]pyridazine 6-Oxy-ethanamine, 3-(4-methoxyphenyl) 285.30 N/A
N-(((3S,3aS)-7-(6-(3-Hydroxyprop-1-ynyl)pyridin-3-yl)-1-oxo-benzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide Benzo[b]oxazolo-oxazine Pyridin-3-yl, hydroxypropynyl, acetamide 393.13 168–170
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole Pyrazin-2-yl, ethyl, 4-ethoxyphenyl ~386.45* N/A

*Calculated based on molecular formula.

Key Research Findings and Implications

Core Heterocycle Impact: The [1,2,4]triazolo[4,3-b]pyridazine core in the target compound offers a planar structure conducive to π-π interactions, contrasting with the non-planar benzothieno-pyrimidine () or flexible triazole systems (). This may enhance binding to flat enzymatic active sites .

Sulfanyl vs. Oxy Linkers : The sulfanyl group in the target compound provides greater metabolic stability compared to oxy-linked analogues (e.g., ), as thioethers are less prone to oxidative degradation .

Substituent Effects : The 3-methoxyphenylmethyl group on the acetamide may improve lipophilicity and blood-brain barrier penetration relative to simpler phenyl or ethoxyphenyl groups (). The pyridin-3-yl substituent at position 6 could facilitate hydrogen bonding with target proteins .

Biological Activity

N-[(3-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its effects against various cancer cell lines and its mechanisms of action.

Chemical Structure

The compound's molecular formula is C19H18N4O2SC_{19}H_{18}N_{4}O_{2}S and it features a complex structure with multiple functional groups that contribute to its biological activity.

Research indicates that compounds containing the triazolo-pyridazine scaffold exhibit significant inhibition of c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. The inhibition of c-Met can lead to reduced proliferation and increased apoptosis in cancer cells.

In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives, including the target compound, against several cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundA5491.06 ± 0.16
This compoundMCF-71.23 ± 0.18
This compoundHeLa2.73 ± 0.33

These results demonstrate that the compound exhibits potent cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .

Apoptosis Induction

Further investigations revealed that the compound induces apoptosis in A549 cells. The mechanism involves cell cycle arrest at the G0/G1 phase and activation of apoptotic pathways, as indicated by increased levels of apoptotic markers .

Case Studies

A notable case study involved the administration of derivatives similar to this compound in xenograft models. The results showed significant tumor reduction compared to controls treated with vehicle alone. This suggests potential for further development in clinical settings .

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